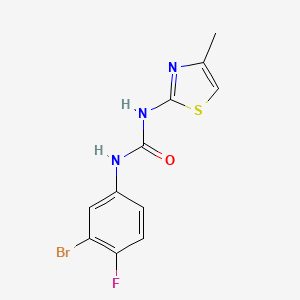
1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea
Overview
Description
1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea, also known as BFTU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to bind to the ATP-binding site of protein kinase CK2, thereby preventing its activity. 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has also been shown to inhibit the activity of other enzymes such as tyrosine kinases and phosphatases.
Biochemical and Physiological Effects:
1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or cell death, in cancer cells. 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has also been shown to inhibit the growth of tumor cells in animal models. In addition, 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea in lab experiments is its potency and selectivity for specific enzymes. It has been shown to be a potent inhibitor of protein kinase CK2, which makes it a useful tool for studying cellular processes that involve this enzyme. However, one of the limitations of using 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea is its potential toxicity and off-target effects. Careful dosing and experimental design are necessary to minimize these effects.
Future Directions
There are several future directions for the study of 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea. One direction is to explore its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to study its effects on other enzymes and cellular processes. Additionally, the development of more potent and selective inhibitors of protein kinase CK2 could lead to the development of new therapies for diseases that involve this enzyme.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has been extensively used in scientific research for its inhibitory effects on various enzymes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in several cellular processes such as cell division and DNA repair. 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has also been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3OS/c1-6-5-18-11(14-6)16-10(17)15-7-2-3-9(13)8(12)4-7/h2-5H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROZWMMCPDKRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199354 | |
| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea | |
CAS RN |
1231891-91-0 | |
| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231891-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





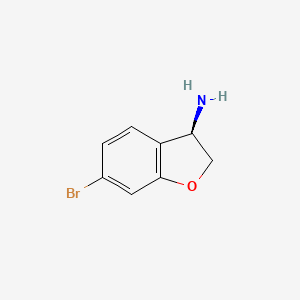

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
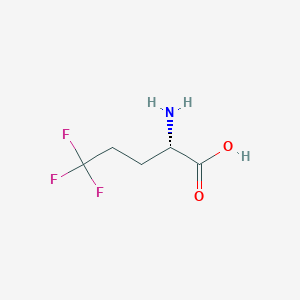


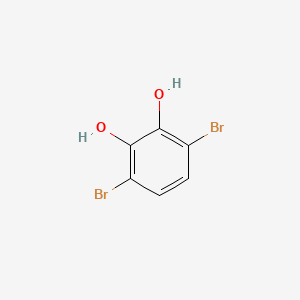
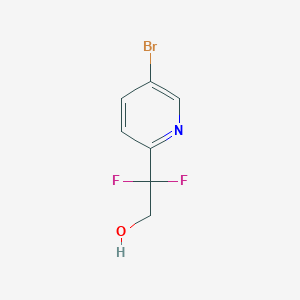
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)